molecular formula C17H20O6 B593495 Herbaridine B CAS No. 1151511-05-5

Herbaridine B

Cat. No.: B593495
CAS No.: 1151511-05-5
M. Wt: 320.341
InChI Key: XWDPPCCHTXTSRZ-NVGCLXPQSA-N
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Chemical Reactions Analysis

Herbaridine B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives.

Scientific Research Applications

Herbaridine B has several scientific research applications across various fields:

Comparison with Similar Compounds

Herbaridine B is structurally related to other naphthoquinone derivatives such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities, including antimicrobial and cytotoxic properties. this compound is unique in its specific antiviral activity against influenza and herpes viruses.

Similar compounds include:

This compound stands out due to its potent antiviral properties, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

Herbaridine B is a bioactive compound derived from endophytic fungi, particularly from species within the genus Anteaglonium. This compound has garnered interest due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article compiles recent research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a naphthoquinone derivative. Its molecular formula is C18H16O6C_{18}H_{16}O_6, and it exhibits a complex structure that contributes to its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.

  • Case Study : A study highlighted the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
  • Table 1: Antimicrobial Activity of this compound
PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cell lines, demonstrating cytotoxic effects that warrant further investigation.

  • Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound was found to disrupt mitochondrial function and activate caspase pathways .
  • Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of ActionReference
MCF-725Induction of apoptosis
HeLa30Mitochondrial dysfunction
A54928Caspase activation

3. Antioxidant Activity

This compound exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.

  • Findings : The compound showed significant free radical scavenging activity in DPPH assays, indicating its potential use as a natural antioxidant agent .
  • Table 3: Antioxidant Activity of this compound
Assay TypeIC50 (µM)Reference
DPPH Scavenging40
ABTS Scavenging35

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : It is believed that this compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.
  • Anticancer Mechanism : The compound's ability to induce apoptosis is linked to its interaction with mitochondrial membranes and subsequent activation of caspase cascades.
  • Antioxidant Mechanism : By scavenging free radicals, this compound helps to protect cells from oxidative damage, which is implicated in various diseases including cancer.

Properties

CAS No.

1151511-05-5

Molecular Formula

C17H20O6

Molecular Weight

320.341

IUPAC Name

(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione

InChI

InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1

InChI Key

XWDPPCCHTXTSRZ-NVGCLXPQSA-N

SMILES

CC1(CC2C(CO1)C(=O)C3=C(C=C(C=C3C2=O)OC)OC)OC

Appearance

Yellow powder

Origin of Product

United States

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